molecular formula C32H32O12 B3028848 [(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate CAS No. 356517-93-6

[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate

Cat. No. B3028848
M. Wt: 608.6 g/mol
InChI Key: AHLBWJHZDLMJOJ-SIHJTGPPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate” is a complex organic molecule. It contains a glycosidic moiety and hydroxybenzoic acid groups . The compound can be used in the synthesis of peptides .


Molecular Structure Analysis

The molecular structure of this compound is determined by its IUPAC name. The prefixes (2S,3R,4S,5S,6R) indicate the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The stereochemistry is determined using the Cahn-Ingold-Prelog priority rules .

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : Research on similar compounds, like protocatechuic aldehyde and caffeic acid, which are present in danshen, shows that their solubilities in ethanol-water solutions significantly differ from those in pure water, highlighting the importance of solvent choice in research and application of such compounds (Zhang et al., 2012).

  • Solubility Influenced by Temperature : The solubility of similar compounds such as d-galactose and d-raffinose pentahydrate in ethanol-water mixtures increases with rising temperature, suggesting a temperature-dependent solubility profile that could be relevant for the studied compound (Gong et al., 2012).

Photocrosslinking Properties

  • UV Cross-Linkable Polymer Studies : A compound with a similar structure, used in the synthesis of UV cross-linkable polymers, demonstrated enhanced photocrosslinking rates when copolymerized with other substances. This suggests potential applications in the development of new materials with adjustable physical properties (Suresh et al., 2016).

Antioxidant Properties

  • Antioxidant Activity in Tea Polyphenols : Studies on epigallocatechin gallate, a compound with a structure resembling the one , reveal significant antioxidant properties, suggesting potential uses in health and wellness applications, such as dietary supplements and nutraceuticals (Tang et al., 2021).

  • Role in Oxidative Stress Mitigation : Phenolic compounds similar to the one studied have been found to have high radical scavenging activity, implying their use in combating oxidative stress and related health issues (León et al., 2014).

Optical Properties

  • Optical Properties in Polymer Films : Research into similar compounds used in polyoxadiazoles indicates potential for applications in polymer optoelectronic devices due to their specific optical properties (Hajduk et al., 2010).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O12/c1-18(33)7-8-20-9-12-22(13-10-20)42-32-30(44-31(40)21-15-23(34)27(37)24(35)16-21)29(39)28(38)25(43-32)17-41-26(36)14-11-19-5-3-2-4-6-19/h2-6,9-16,25,28-30,32,34-35,37-39H,7-8,17H2,1H3/b14-11+/t25-,28-,29+,30-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBWJHZDLMJOJ-SIHJTGPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=CC=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=CC=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301105705
Record name 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6R)-6-((Cinnamoyloxy)methyl)-4,5-dihydroxy-2-(4-(3-oxobutyl)phenoxy)tetrahydro-2H-pyran-3-yl 3,4,5-trihydroxybenzoate

CAS RN

105274-15-5
Record name 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105274-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate
Reactant of Route 3
[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate
Reactant of Route 4
[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate
Reactant of Route 6
[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.